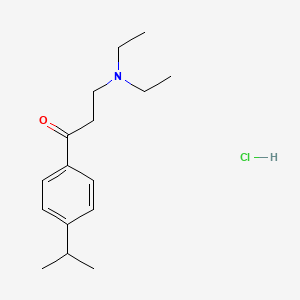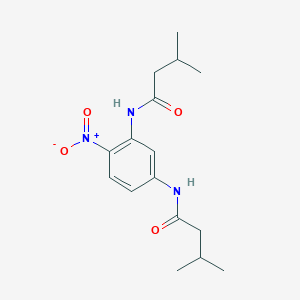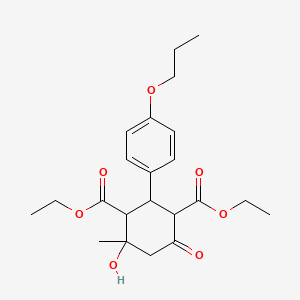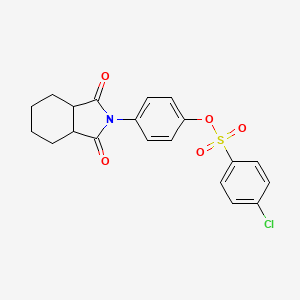
3-(diethylamino)-1-(4-isopropylphenyl)-1-propanone hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been explored through various methods, including the Friedel-Crafts acylation, α-bromination, and amination processes. For instance, the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride involves acetanilide conversion through these steps, demonstrating the complexity and precision required in synthesizing such compounds (Zeng Zhi-ming, 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(diethylamino)-1-(4-isopropylphenyl)-1-propanone hydrochloride has been determined using various spectroscopic methods including UV, IR, 1HNMR, MS, and elementary analysis. These methods provide detailed insights into the molecular framework, bond lengths, and the overall geometric configuration of the compounds, contributing to a deeper understanding of their structural properties.
Chemical Reactions and Properties
Chemical reactions involving similar compounds showcase a variety of transformations, including chlorodeamination or bromodeamination, revealing the reactivity and versatility of these compounds in chemical synthesis. Such reactions are crucial for developing new materials with potential applications in various fields (M. Unno et al., 1997).
Physical Properties Analysis
The physical properties of compounds akin to 3-(diethylamino)-1-(4-isopropylphenyl)-1-propanone hydrochloride, such as polymorphism, have been characterized using techniques like capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR). These studies provide valuable information on the solid-state characteristics, which are essential for understanding the stability and formulation of these compounds (F. Vogt et al., 2013).
Aplicaciones Científicas De Investigación
Microbial Production of Propanol
Research by Walther and François (2016) outlines advancements in microbial production of propanol, highlighting its potential as a biofuel component or a precursor for chemical synthesis. The development of synthetic propanol-producing pathways and optimization of fermentation conditions are key focuses, with continuous product removal identified as a crucial factor for improving process performance (Walther & François, 2016).
Pharmacological Review of Chlorogenic Acid
Naveed et al. (2018) discuss the pharmacological effects of Chlorogenic Acid (CGA), a phenolic compound with antioxidant, antibacterial, and anti-inflammatory properties. The review calls for further research to optimize CGA's biological and pharmacological effects, potentially paralleling the research needs for "3-(diethylamino)-1-(4-isopropylphenyl)-1-propanone hydrochloride" (Naveed et al., 2018).
Propofol Infusion Syndrome
Fodale and Monaca (2008) review the complications associated with prolonged propofol administration, known as Propofol Infusion Syndrome (PRIS), characterized by severe metabolic disturbances and organ failures. This study underscores the importance of understanding the physiological and toxicological impacts of chemical compounds (Fodale & Monaca, 2008).
Biomedical Applications of Conducting Polymers
Talikowska, Fu, and Lisak (2019) review the use of conducting polymers in wound care and skin tissue engineering, highlighting their potential for accelerated wound healing and controlled drug delivery. This research exemplifies the innovative applications of chemical compounds in biomedical engineering (Talikowska et al., 2019).
Environmental Impact and Toxicity of Herbicides
Zuanazzi, Ghisi, and Oliveira (2020) provide a scientometric review of the research trends and gaps concerning the toxicity of the herbicide 2,4-D, emphasizing the importance of understanding the environmental and health impacts of chemical compounds. This review might parallel considerations necessary for researching "3-(diethylamino)-1-(4-isopropylphenyl)-1-propanone hydrochloride" (Zuanazzi et al., 2020).
Propiedades
IUPAC Name |
3-(diethylamino)-1-(4-propan-2-ylphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-5-17(6-2)12-11-16(18)15-9-7-14(8-10-15)13(3)4;/h7-10,13H,5-6,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVDFSDVLKSEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)C1=CC=C(C=C1)C(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![phenyl 2-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoyl]oxy}benzoate](/img/structure/B4007279.png)
![4-{[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B4007284.png)
![ethyl {4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B4007291.png)
![[1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4007292.png)
![N-(4-bromophenyl)-N'-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007299.png)
![N-(4-chlorophenyl)-N'-{2-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007311.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenyl-N-(1-phenylethyl)propanamide](/img/structure/B4007326.png)
![N-(4-bromo-3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007328.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4007346.png)


![2-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}-6-methoxyphenol](/img/structure/B4007372.png)